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Cat. No.: B7999561

Get Quote

Executive Summary
2,4-Dimethylphenethyl acetate (CAS: 22532-58-7) is a specialized aromatic ester utilized

extensively as an intermediate in active pharmaceutical ingredient (API) synthesis and as a

highly tuned building block in advanced flavor and fragrance formulations [4]. By introducing

two methyl groups at the ortho and para positions of the phenyl ring of standard phenethyl

acetate, the molecule exhibits fundamentally altered steric dynamics, lipophilicity, and

electronic properties. This guide provides an in-depth analysis of its physicochemical profile,

synthetic methodologies, analytical characterization, and downstream applications for

researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics
The structural modifications inherent to 2,4-dimethylphenethyl acetate significantly dictate its

physical behavior and reactivity. The ortho-methyl group induces steric hindrance that restricts

the rotational degrees of freedom of the ethyl acetate side chain, while the electron-donating

nature of both methyl groups enriches the electron density of the aromatic system.

Quantitative data regarding its core properties are summarized in Table 1.
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Table 1: Physicochemical Data of 2,4-Dimethylphenethyl Acetate

Property Value / Description
Analytical Causality /
Significance

CAS Registry Number 22532-58-7[1]
Unique identifier for regulatory

and supply chain tracking.

Molecular Formula C₁₂H₁₆O₂ [1]

Dictates the exact mass for

high-resolution mass

spectrometry.

Molecular Weight 192.25 g/mol [2]

Increased mass vs. phenethyl

acetate lowers volatility,

extending base-note duration

in formulations.

SMILES String
CC(=O)OCCC1=C(C)C=C(C)C

=C1

Defines the 2,4-substitution

pattern for computational

modeling and docking studies.

Physical State Liquid (at standard conditions)

Facilitates direct integration

into liquid-phase reactions and

solvent-based formulations.

Storage Conditions Sealed in dry, 2-8°C [3]

Prevents ambient hydrolysis of

the ester linkage by

atmospheric moisture over

prolonged periods.

Synthetic Pathways & Reaction Mechanics
The synthesis of 2,4-dimethylphenethyl acetate requires strict control over reaction

conditions to prevent side reactions, such as the polymerization of intermediates or the over-

alkylation of the aromatic ring. The most robust and scalable pathway involves a Grignard

homologation followed by a catalyzed esterification.
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2,4-Dimethylbromobenzene

Mg turnings, THF
Reflux, 2h

Grignard Reagent
(2,4-Dimethylphenylmagnesium bromide)

1. Ethylene oxide, 0°C
2. NH4Cl (aq) quench

2,4-Dimethylphenethyl alcohol

Ac2O, Pyridine, DMAP
CH2Cl2, RT, 4h

2,4-Dimethylphenethyl acetate
(CAS: 22532-58-7)

Click to download full resolution via product page

Synthetic workflow for 2,4-dimethylphenethyl acetate via Grignard homologation.

Step-by-Step Methodology: A Self-Validating Protocol
Phase 1: Grignard Formation & Homologation
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Initiation: Suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF).

Causality: THF is strictly required as its oxygen lone pairs coordinate with and stabilize the

resulting organomagnesium complex.

Addition: Add 2,4-dimethylbromobenzene (1.0 eq) dropwise. Maintain reflux for 2 hours.

In-Process Control (IPC): Quench a 0.1 mL aliquot with iodine. The disappearance of the

starting bromide via GC-FID validates the complete formation of the Grignard reagent.

Epoxide Ring Opening: Cool the system to 0°C and introduce ethylene oxide (1.2 eq).

Causality: The 0°C temperature is critical; it suppresses the highly exothermic nature of the

ring-opening and prevents the thermal polymerization of ethylene oxide.

Quench: Terminate the reaction with saturated aqueous NH₄Cl to yield 2,4-

dimethylphenethyl alcohol.

Phase 2: Catalyzed Esterification

Reaction Setup: Dissolve the intermediate alcohol in dichloromethane (CH₂Cl₂). Add pyridine

(1.5 eq), acetic anhydride (Ac₂O, 1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine

(DMAP, 0.05 eq).

Mechanistic Causality: The addition of DMAP is not merely catalytic; it fundamentally alters

the reaction trajectory. DMAP reacts with acetic anhydride to form a highly electrophilic N-

acylpyridinium intermediate. This overcomes the steric hindrance imposed by the ortho-

methyl group on the alcohol, driving the esterification to completion exponentially faster than

pyridine alone.

Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is self-validating

when the polar alcohol spot (lower

) completely transitions to the non-polar ester spot (higher

).

Workup: Wash with 1M HCl to remove pyridine/DMAP, followed by brine. Dry over Na₂SO₄

and concentrate under reduced pressure.
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Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized 2,4-dimethylphenethyl acetate, rigorous

analytical validation must be employed.

¹H NMR (400 MHz, CDCl₃): The spectrum must feature a distinct singlet at ~2.0 ppm

corresponding to the acetate methyl group (-O-CO-CH₃). The aromatic methyls will appear

as two distinct singlets around 2.2–2.3 ppm. The ethyl linker presents as two distinct triplets

(~2.8 ppm for Ar-CH₂- and ~4.2 ppm for -CH₂-O-). Self-Validating Logic: To ensure

quantitative reliability, spike the crude NMR sample with an internal standard (e.g., 1,4-

dinitrobenzene). This allows for absolute yield determination and mass balance verification

prior to chromatographic purification.

GC-MS (EI, 70 eV): The molecular ion (

) will appear at m/z 192. A critical diagnostic fragmentation is the loss of acetic acid (60 Da),
yielding a prominent peak at m/z 132, which corresponds to the 2,4-dimethylstyrene radical
cation.

FT-IR: The presence of a strong, sharp absorption band at ~1735 cm⁻¹ (C=O ester stretch)

and the complete absence of a broad band at 3300 cm⁻¹ (O-H stretch) confirms the total

conversion of the alcohol precursor.

Applications in Drug Development & Formulation
Active Pharmaceutical Ingredients (APIs)
In medicinal chemistry, 2,4-dimethylphenethyl acetate serves as a versatile, lipophilic building

block [4]. The electron-rich nature of the 2,4-dimethylphenyl ring makes it highly susceptible to

regioselective electrophilic aromatic substitution (e.g., nitration or halogenation at the 5-

position). Furthermore, the acetate group acts as a transient protecting group; once the

aromatic core is functionalized, the ester can be selectively hydrolyzed back to the alcohol for

subsequent oxidation to an aldehyde or carboxylic acid, facilitating integration into complex

pharmacophores.

Fragrance and Flavor Engineering
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While unsubstituted phenethyl acetate is renowned for its classic rose/floral profile, the

introduction of the 2,4-dimethyl moiety significantly increases the molecular weight and alters

the spatial geometry of the molecule. This shifts the olfactory profile, often introducing greener,

woodier, or more earthy undertones. The increased lipophilicity (higher LogP) also decreases

the molecule's vapor pressure, allowing it to function as a "fixative" or base note that extends

the longevity of the fragrance on the skin.

Pharmacokinetic & Toxicological Considerations
From a pharmacokinetic perspective, esters like 2,4-dimethylphenethyl acetate are rapidly

metabolized in vivo. Upon systemic absorption, ubiquitous non-specific esterases in the blood

plasma and hepatic tissue rapidly hydrolyze the ester bond. This enzymatic cleavage yields

2,4-dimethylphenethyl alcohol and endogenous acetic acid.

Due to this rapid metabolic clearance, the compound exhibits a generally low systemic toxicity

profile. However, as an organic ester, it can cause mild dermal or ocular irritation upon direct

concentrated exposure. Standard laboratory PPE (nitrile gloves, safety goggles) and storage in

a sealed, dry environment at 2-8°C are mandated to maintain compound integrity and safety

[3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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